![molecular formula C8H11F2NO2 B13067161 (3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13067161.png)
(3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a fluorinated bicyclic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The presence of fluorine atoms in the molecule enhances its chemical stability and biological activity, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves the rearrangement of norbornadiene followed by a series of chemical transformations. One robust method includes the reaction of norbornadiene with tosyl azide, leading to the formation of a transient triazoline intermediate, which subsequently rearranges to yield the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of fluorinated derivatives.
Applications De Recherche Scientifique
(3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid has significant potential in various scientific research applications:
Chemistry: The compound serves as a valuable building block for the synthesis of complex molecules and materials.
Biology: Its unique structure allows for the exploration of biological pathways and interactions.
Medicine: The compound’s stability and activity make it a candidate for drug development and therapeutic applications.
Industry: It is used in the production of advanced materials and as a precursor for other fluorinated compounds
Mécanisme D'action
The mechanism by which (3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to target proteins and enzymes, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the fluorine atoms, resulting in different chemical and biological properties.
2-Azabicyclo[3.2.1]octane: Another related compound with a different ring size and nitrogen positioning, leading to distinct reactivity and applications.
Uniqueness
The presence of fluorine atoms in (3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid distinguishes it from other similar compounds. Fluorination enhances the compound’s stability, lipophilicity, and binding affinity, making it a unique and valuable molecule for various applications.
Propriétés
Formule moléculaire |
C8H11F2NO2 |
|---|---|
Poids moléculaire |
191.17 g/mol |
Nom IUPAC |
(3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
InChI |
InChI=1S/C8H11F2NO2/c9-8(10)3-4-1-2-5(8)11-6(4)7(12)13/h4-6,11H,1-3H2,(H,12,13)/t4?,5?,6-/m0/s1 |
Clé InChI |
WFYAYAXZJUHANM-WRVKLSGPSA-N |
SMILES isomérique |
C1CC2C(CC1[C@H](N2)C(=O)O)(F)F |
SMILES canonique |
C1CC2C(CC1C(N2)C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


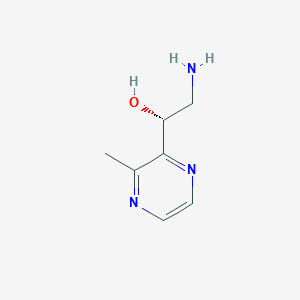
![6',7'-Dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13067089.png)
![5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine](/img/structure/B13067090.png)
![3-[(But-3-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13067093.png)
![2-Cyclobutyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13067094.png)
![{[(2-Iodocyclohexyl)oxy]methyl}benzene](/img/structure/B13067097.png)
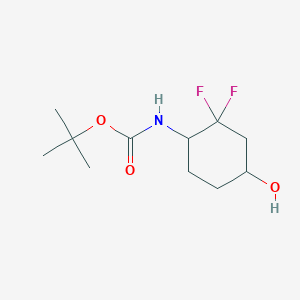
![4-Methyl-4-(2-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13067123.png)
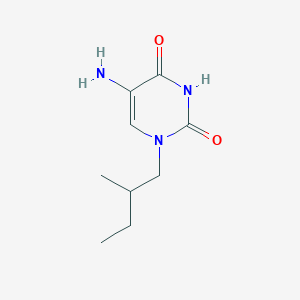
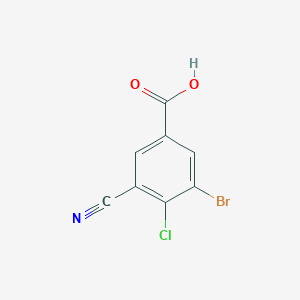
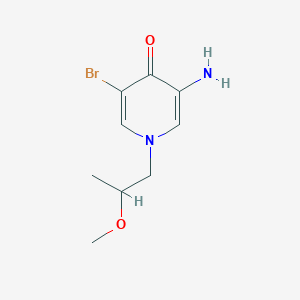
![1-[(Oxan-4-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13067134.png)
![4-Thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13067140.png)
![(1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine](/img/structure/B13067148.png)
